Furan-2-yl(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone
Description
Furan-2-yl(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone is a heterocyclic compound featuring a fused furan-thiazepane-pyrrolidine scaffold. Its structure includes:
- A furan-2-yl moiety, a five-membered aromatic oxygen-containing ring.
- A 1,4-thiazepane ring (seven-membered sulfur- and nitrogen-containing heterocycle) substituted at the 3-position with a pyrrolidin-1-ylmethyl group.
- A methanone group linking the furan and thiazepane rings.
Thiazepanes are known for conformational flexibility, which can enhance binding to biological targets, while pyrrolidine and furan groups are common in bioactive molecules for their hydrogen-bonding and aromatic interactions .
Properties
IUPAC Name |
furan-2-yl-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c18-15(14-5-3-9-19-14)17-8-4-10-20-12-13(17)11-16-6-1-2-7-16/h3,5,9,13H,1-2,4,6-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZWFADFLCTDAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CSCCCN2C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the furan ring, followed by the introduction of the pyrrolidine and thiazepane moieties through a series of reactions including nucleophilic substitution and cyclization. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles are often applied to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The pyrrolidine and thiazepane rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Furan-2-yl(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of Furan-2-yl(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine and thiazepane rings can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound shares key features with other fused heterocycles. Below is a comparative analysis:
Key Observations:
- Ring Systems: The target compound’s 1,4-thiazepane offers greater conformational flexibility compared to the rigid thiazolidinone (14) or thiazole (15) cores. This flexibility may improve target engagement but complicate synthetic optimization.
- In contrast, compounds 14 and 15 rely on phenylpyrazole and hydrazono groups for π-π stacking and hydrogen bonding.
- Biological Activity : While the target compound’s activity remains underexplored, analogues like 14 and 15 demonstrate broad-spectrum antimicrobial and anticancer properties, suggesting that furan-thiazepane derivatives may warrant similar investigation .
Pharmacokinetic and Physicochemical Properties
A hypothetical comparison based on structural attributes:
The target compound’s lower molecular weight and balanced logP may favor better blood-brain barrier penetration compared to bulkier analogues like 14, making it a candidate for central nervous system (CNS) drug development.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Methodological Answer:
The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the thiazepane core. Critical parameters include:
- Cyclization Conditions : Use precursors like 5-substituted 2-amino benzenethiols and hetero chalcones, with piperidine as a catalyst for condensation .
- Reaction Solvents : Polar aprotic solvents (e.g., THF, acetonitrile) enhance reaction efficiency, while dichloromethane (DCM) is preferred for purification .
- Temperature Control : Maintain 60–80°C during cyclization to balance reaction rate and by-product formation .
- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) ensures high purity (>95%) .
Q. Table 1: Representative Synthetic Routes
| Step | Key Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 1 | Piperidine, THF, 70°C | 65 | 92 | |
| 2 | Pd(PPh₃)₄, K₂CO₃, DCM | 58 | 95 |
Q. How can researchers characterize the molecular structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the thiazepane ring (δ 3.2–3.8 ppm for N–CH₂–S) and furan protons (δ 6.2–7.4 ppm) .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches at ~1625 cm⁻¹ and pyrrolidine N–H bends at ~3300 cm⁻¹ .
- Mass Spectrometry (HRMS) : Verify molecular weight with <2 ppm error (e.g., [M+H]+ = 375.15) .
- HPLC : Monitor purity using C18 columns and acetonitrile/water gradients (retention time ~12 min) .
Q. What initial biological screening approaches are recommended?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC via broth microdilution) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Target Binding : Screen for interactions with α7 nicotinic acetylcholine receptors via radioligand displacement assays .
Advanced Research Questions
Q. How to resolve contradictions in reported solubility and stability data?
Methodological Answer:
- Controlled Solubility Studies : Compare data across solvents (DMSO, ethanol, PBS) using UV-Vis spectroscopy at λmax .
- Accelerated Stability Testing : Expose the compound to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC and LC-MS .
- Statistical Analysis : Apply ANOVA to identify significant variations (p < 0.05) between datasets .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace pyrrolidine with piperidine or morpholine) .
- Biological Profiling : Test analogs against primary targets (e.g., enzymes, receptors) and off-targets (hERG, CYP450) .
- QSAR Modeling : Use Schrödinger Suite or MOE to correlate electronic (logP, H-bond donors) and steric parameters (molar refractivity) with activity .
Q. Table 2: SAR Trends in Analogues
| Substituent | IC₅₀ (µM) | logP | Reference |
|---|---|---|---|
| Pyrrolidine | 1.2 | 2.8 | |
| Morpholine | 3.5 | 1.9 | |
| Piperidine | 5.8 | 3.1 |
Q. What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with α7 nAChR (PDB ID: 7EKG). Prioritize poses with hydrogen bonds to Glu172 and π-π stacking with Trp148 .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in GROMACS (50 ns trajectories) to assess stability of the thiazepane-furan scaffold .
- Free Energy Calculations : Compute binding affinities via MM-PBSA/GBSA .
Q. How to design in vivo pharmacokinetic studies?
Methodological Answer:
- Animal Models : Use Sprague-Dawley rats (n = 6/group) for bioavailability studies. Administer 10 mg/kg orally and intravenously .
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 24 h post-dose. Analyze using LC-MS/MS (LLOQ = 1 ng/mL) .
- Parameters : Calculate AUC, Cmax, t₁/₂, and clearance. Compare with in vitro metabolic stability (microsomal t₁/₂) .
Notes
- Contradictions : Variability in solubility data (e.g., DMSO vs. ethanol) may arise from crystallinity differences. Recrystallize the compound and standardize solvent systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
